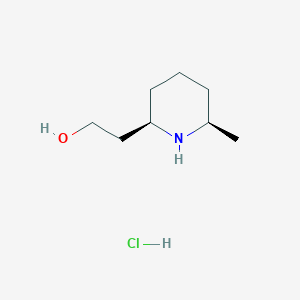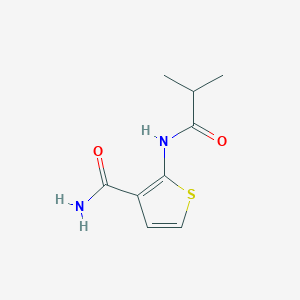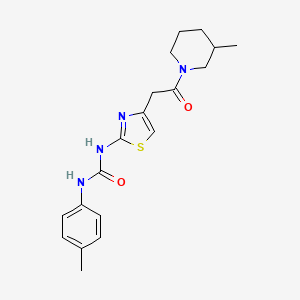
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Studies have shown that thiazole and urea derivatives exhibit broad-spectrum antimicrobial activities against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compounds with a structure incorporating elements similar to the specified compound demonstrated MIC values ranging from 6.25 to 100 μg/mL, suggesting potential as antimicrobial agents (Vipul M. Buha et al., 2012). Additionally, certain 1,3,4-thiadiazole and thiazole derivatives have shown promising anticancer activity against cervical cancer (HeLa) cell lines, indicating potential applications in cancer research (B. Shankar et al., 2017).
Conformational and Structural Analysis
Conformational stability and molecular structure analyses of similar compounds have been performed using ab initio Hartree-Fock and density functional theory. Such studies provide valuable insights into the most stable conformers, geometrical parameters, and vibrational frequencies, which are crucial for understanding the chemical behavior and potential applications of these compounds (İ. Sıdır et al., 2010).
Role in Orexin Receptor Mechanisms
Compounds targeting orexin receptors have been studied for their effects on compulsive food consumption and potential to treat eating disorders with a compulsive component. Such research highlights the role of orexin-1 receptor mechanisms in binge eating and suggests that selective antagonism at OX1R could represent a novel pharmacological treatment (L. Piccoli et al., 2012).
Synthesis and Biological Evaluation
Novel synthetic routes and biological evaluations of urea derivatives, including those with thiazole groups, have been explored. These studies encompass antimicrobial, antitumor, and hypoglycemic activities, underscoring the versatile potential of such compounds in medical and pharmaceutical research (S. Ling et al., 2008).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Some derivatives demonstrated significant in vitro anticancer activity, suggesting their potential as therapeutic agents (Sana Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPDGWOPZAOMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)
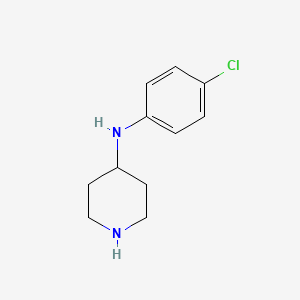
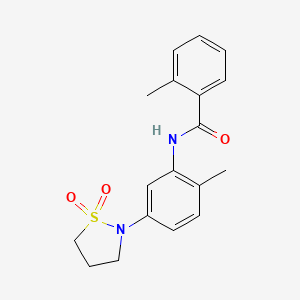
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)
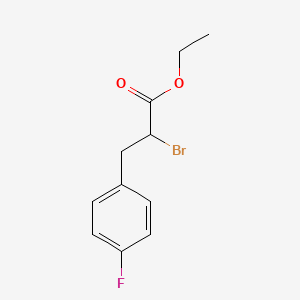
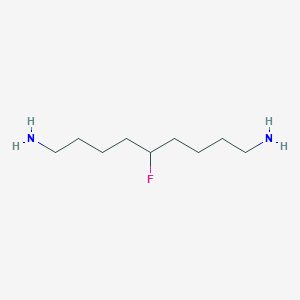
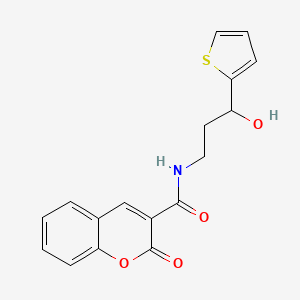
![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)
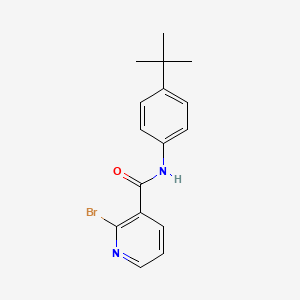
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
